N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzodioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzodioxole Ring: This involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Formation of the Benzoxazole Ring: This step involves the condensation of 2,3-dichloroaniline with salicylic acid derivatives under dehydrating conditions.
Imine Formation: The final step is the condensation of the benzodioxole and benzoxazole intermediates with an aldehyde under basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the activation or inhibition of various cellular pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and herbicides.
Bromomethyl methyl ether: A brominated ether used as an intermediate in organic synthesis.
Uniqueness
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of bromine, chlorine, and benzodioxole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H11BrCl2N2O3 |
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Molecular Weight |
490.1 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H11BrCl2N2O3/c22-14-8-19-18(27-10-28-19)6-11(14)9-25-12-4-5-17-16(7-12)26-21(29-17)13-2-1-3-15(23)20(13)24/h1-9H,10H2 |
InChI Key |
FSHFAPWTJRUCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C(=CC=C5)Cl)Cl)Br |
Origin of Product |
United States |
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